Product packaging for C14 Sphingomyelin(Cat. No.:CAS No. 121999-55-1)

C14 Sphingomyelin

Cat. No.: B3418266
CAS No.: 121999-55-1
M. Wt: 675.0 g/mol
InChI Key: KYICBZWZQPCUMO-PSALXKTOSA-N
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Description

Significance of Sphingolipids in Cellular Biology

Sphingolipids are fundamental to the structure and function of cellular membranes. nih.gov They are key components of the lipid bilayer, contributing to its mechanical stability and chemical resistance. wikipedia.org Beyond their structural role, sphingolipids and their metabolites are bioactive molecules that modulate essential cellular activities. nih.gov They are involved in signal transduction pathways that govern processes ranging from cell growth and differentiation to programmed cell death (apoptosis). news-medical.netfrontiersin.org The intricate balance of different sphingolipid species is critical for maintaining cellular homeostasis.

One of the well-studied functions of sphingolipids is their ability to segregate into specialized membrane microdomains known as lipid rafts. nih.govcreative-proteomics.com These rafts, enriched in sphingolipids and cholesterol, serve as organizing centers for membrane proteins, facilitating signal transduction and other cellular events. nih.govcreative-proteomics.com

Academic Focus on Specific Sphingomyelin (B164518) Species, including C14 Sphingomyelin

The diverse functions of sphingolipids are often attributed to the structural variations within the lipid class, particularly in the length and saturation of their fatty acid chains. nih.gov This has led to a focused academic interest in individual sphingomyelin species, such as this compound (SM (d18:1/14:0)). medchemexpress.com this compound is characterized by a sphingosine (B13886) backbone, a phosphocholine (B91661) head group, and a 14-carbon myristoyl fatty acid chain. nih.gov

Research has begun to unravel the specific contributions of different sphingomyelin species to cellular processes. For instance, studies have investigated how the acyl chain length influences the biophysical properties of membranes and the interactions of sphingolipids with other molecules. The presence of specific sphingomyelin species, including those with C14 acyl chains, has been correlated with various physiological and pathological conditions, prompting further investigation into their precise roles. nih.gov

Overview of this compound within the Broader Sphingolipidome

The sphingolipidome represents the complete profile of sphingolipids within a cell, tissue, or organism. caymanchem.com this compound is one of the many molecular species that constitute this complex lipid landscape. While it may not be the most abundant species in all tissues, its presence and concentration can have significant biological implications.

The synthesis of this compound occurs through the enzymatic transfer of a phosphocholine group to C14 ceramide. wikipedia.org This reaction is catalyzed by sphingomyelin synthases. nih.gov The levels of this compound and its precursor, C14 ceramide, are tightly regulated within the cell, and imbalances can affect cellular signaling and function. caymanchem.com For example, research suggests a link between circulating levels of this compound and inflammatory processes associated with conditions like atherosclerosis. researchgate.net The study of this compound within the context of the entire sphingolipidome is crucial for understanding its specific contributions to cellular health and disease.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C37H75N2O6P
Molecular Weight 674.97 g/mol
Synonyms SM (d18:1/14:0), N-myristoyl-D-erythro-sphingosylphosphorylcholine
Physical Description Solid
CAS Number 121999-55-1

Table generated from data in medchemexpress.comnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H75N2O6P B3418266 C14 Sphingomyelin CAS No. 121999-55-1

Properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(tetradecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H75N2O6P/c1-6-8-10-12-14-16-18-19-21-22-24-26-28-30-36(40)35(34-45-46(42,43)44-33-32-39(3,4)5)38-37(41)31-29-27-25-23-20-17-15-13-11-9-7-2/h28,30,35-36,40H,6-27,29,31-34H2,1-5H3,(H-,38,41,42,43)/b30-28+/t35-,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYICBZWZQPCUMO-PSALXKTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H75N2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

121999-55-1
Record name SM(d18:1/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

C14 Sphingomyelin Metabolism and Homeostasis Research

Biosynthesis Pathways of C14 Sphingomyelin (B164518)

The synthesis of sphingomyelin, including species with a C14 acyl chain, primarily occurs through the de novo pathway, which begins in the endoplasmic reticulum (ER) and proceeds through the Golgi apparatus.

The de novo pathway is the primary route for generating sphingolipids from simple precursors. This pathway involves several enzymatic steps that ultimately lead to the formation of ceramides (B1148491), which are then converted to sphingomyelin.

The de novo synthesis of sphingolipids initiates in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA (a C16 fatty acyl-CoA). This reaction is catalyzed by the serine palmitoyltransferase (SPT) complex, which is the rate-limiting enzyme in this pathway libretexts.orgfrontiersin.orgnih.govresearchgate.netfrontiersin.orgquora.comresearchgate.netrsc.orgcreative-proteomics.com. The product of this condensation is 3-ketosphinganine, which is subsequently reduced to sphinganine (B43673) (also known as dihydrosphingosine) frontiersin.orgresearchgate.netquora.comresearchgate.netcreative-proteomics.comnih.govembopress.orgresearchgate.net. While palmitoyl-CoA (C16) is the most common substrate, certain SPT complex compositions can utilize myristoyl-CoA (C14) rsc.orguniprot.org. This initial step establishes the sphingoid base backbone, which will later be acylated.

Following the formation of sphinganine, the next critical step is N-acylation, which is catalyzed by a family of enzymes known as ceramide synthases (CerS) frontiersin.orgresearchgate.netcreative-proteomics.comnih.govembopress.orgoatext.comd-nb.info. Mammals possess six main CerS isoforms (CerS1-6), each exhibiting distinct specificities for fatty acyl-CoA chain lengths, thereby determining the acyl chain composition of the resulting ceramides d-nb.infotandfonline.comresearchgate.netfrontiersin.orgportlandpress.comfrontiersin.org.

Specifically, CerS5 and CerS6 are recognized for their preference for shorter to medium-chain fatty acyl-CoAs, including myristoyl-CoA (C14:0) d-nb.infotandfonline.comresearchgate.netfrontiersin.orgportlandpress.comfrontiersin.orgjci.orgmdpi.com. CerS6 is particularly noted for its role in synthesizing C14 and C16 ceramides mdpi.com, while CerS5 also robustly synthesizes C14-ceramide in vitro jci.org. These enzymes catalyze the conjugation of fatty acyl-CoAs to sphinganine, forming dihydroceramides. Subsequently, dihydroceramide (B1258172) desaturases introduce a double bond to produce ceramides frontiersin.orgresearchgate.netquora.comcreative-proteomics.comnih.govd-nb.info. Therefore, CerS5 and CerS6 are key players in generating the C14-ceramide precursors necessary for C14 sphingomyelin synthesis.

Once ceramides are synthesized, they are transported to the Golgi apparatus, where they are converted into more complex sphingolipids creative-proteomics.commdpi.commdpi.comnih.govfrontiersin.orgnih.gov. Sphingomyelin is formed by the transfer of a phosphocholine (B91661) head group from phosphatidylcholine to the ceramide molecule. This reaction is catalyzed by sphingomyelin synthases (SMS), primarily SMS1 and SMS2 creative-proteomics.commdpi.comfrontiersin.orgnih.govhmdb.cavaia.comcreative-proteomics.comelifesciences.orgnih.gov. While SMS acts on ceramide regardless of its specific acyl chain length, the ceramide precursor with a C14 acyl chain, generated by CerS5 and CerS6, will thus lead to the formation of this compound.

Enzyme IsoformPreferred Acyl-CoA Chain LengthsPrimary Role in this compound Synthesis
CerS1C18:0Indirect (precursor synthesis)
CerS2C20-C26Indirect (precursor synthesis)
CerS3C26-C34Indirect (precursor synthesis)
CerS4C18-C20Indirect (precursor synthesis)
CerS5 C14-C16, C14:0 Direct (C14 ceramide synthesis)
CerS6 C14-C16, C14:0 Direct (C14 ceramide synthesis)
SMS1N/A (acts on ceramide)Direct (SM synthesis from ceramide)
SMS2N/A (acts on ceramide)Direct (SM synthesis from ceramide)

Table 1: Ceramide Synthase Isoform Specificity and Sphingomyelin Synthase Role in this compound Production.

The salvage pathway, also referred to as the recycling pathway, plays a crucial role in sphingolipid homeostasis by re-utilizing components derived from the catabolism of complex sphingolipids frontiersin.orgfrontiersin.orgoatext.commdpi.comnih.govnih.govresearchgate.netfrontiersin.orgarvojournals.org. This pathway primarily occurs in late endosomes and lysosomes, where complex sphingolipids like sphingomyelin and glycosphingolipids are degraded into ceramide and sphingosine (B13886) frontiersin.orgmdpi.commdpi.comnih.govnih.govresearchgate.netfrontiersin.orgarvojournals.org. Sphingosine is then released and can be re-acylated by ceramide synthases to regenerate ceramide frontiersin.orgfrontiersin.orgoatext.comnih.govnih.gov.

If the ceramide synthases involved in this salvage process include CerS5 and CerS6, which have a preference for C14 acyl-CoA, then the salvage pathway can directly contribute to the pool of C14 ceramide precursors. This recycling mechanism is vital for maintaining cellular ceramide levels and, consequently, for the synthesis of this compound.

De Novo Synthesis Mechanisms Relevant to C14 Acyl Chains

Catabolism and Degradation Mechanisms of this compound

The breakdown of sphingomyelin is primarily mediated by sphingomyelinases (SMases), which hydrolyze the phosphocholine head group from ceramide, yielding ceramide and phosphocholine mdpi.comhmdb.cacreative-proteomics.comelifesciences.orgfrontiersin.orgarvojournals.orgmdpi.comresearchgate.netmedchemexpress.comuky.edu. There are three main classes of SMases: acid, neutral, and alkaline, distinguished by their optimal pH mdpi.comcreative-proteomics.commdpi.com.

Acid sphingomyelinase (aSMase), predominantly located in lysosomes, plays a significant role in sphingomyelin catabolism. Research indicates that aSMase preferentially hydrolyzes sphingomyelins containing C14 to C24:1 fatty acids, producing ceramides of C14, C24, and C24:1 chain lengths researchgate.net. This suggests that aSMase is a key enzyme in the degradation of this compound, generating C14 ceramides. Neutral sphingomyelinase (nSMase) is found in the plasma membrane and also contributes to sphingomyelin breakdown.

The ceramide generated from sphingomyelin hydrolysis can then be further processed by ceramidases, which deacetylate ceramide into sphingosine and a free fatty acid mdpi.comfrontiersin.orgfrontiersin.orgmdpi.com. Acid ceramidase, for instance, shows higher activity towards ceramides with shorter to medium chain lengths, including C14 ceramides frontiersin.org. The resulting sphingosine can then re-enter the salvage pathway for ceramide resynthesis or be metabolized into other bioactive sphingolipids like sphingosine-1-phosphate (S1P).

Enzyme ClassPrimary LocationSubstrate Specificity (Acyl Chain)ProductsRole in C14 SM Catabolism
Acid SMase (aSMase)LysosomeC14–C24:1Ceramide (C14, C24, C24:1), PhosphocholineDirect
Neutral SMase (nSMase)Plasma MembraneBroad (includes C14)Ceramide, PhosphocholineDirect
Acid CeramidaseLysosomeC8–C14 (preferential)Sphingosine, Free Fatty AcidIndirect (acts on C14 Cer)

Table 2: Sphingomyelinase and Ceramidase Activity in this compound Catabolism.

Compound Name List:

Sphingomyelin (SM)

this compound

Palmitoyl-CoA

L-serine

3-ketosphinganine

Sphinganine (Dihydrosphingosine)

Ceramide

Dihydroceramide

Myristoyl-CoA

Phosphatidylcholine

Phosphocholine

Diacylglycerol (DAG)

Sphingosine

Sphingosine-1-phosphate (S1P)

Glycosphingolipids (GSLs)

Glucosylceramide (GlcCer)

Lysophosphatidic acid

Palmitoyl-CoA

Myristate

Cellular and Subcellular Functions of C14 Sphingomyelin

C14 Sphingomyelin (B164518) in Cell Signaling Pathways

C14 Sphingomyelin as a Precursor for Bioactive Signaling Lipids (e.g., C14 Ceramide)

Sphingomyelin serves as a critical precursor for the generation of various bioactive signaling lipids, most notably ceramides (B1148491). This transformation primarily occurs through the enzymatic hydrolysis of sphingomyelin by sphingomyelinases (SMases) genome.jpresearchgate.netphysiology.orgsmolecule.commdpi.com. The resulting ceramide molecules are central players in sphingolipid metabolism and possess diverse biological activities that are significantly modulated by the length of their attached fatty acyl chain wordpress.commdpi.comoatext.com.

Ceramides are characterized by a sphingoid base amide-linked to a fatty acid, with chain lengths typically ranging from 14 to 26 carbons wordpress.comphysiology.orgmdpi.comoatext.com. Consequently, this compound, upon hydrolysis, yields C14 ceramide, contributing to the cellular pool of ceramides that mediate a spectrum of cellular functions frontiersin.org. The specificity of enzymes involved in ceramide metabolism further highlights the importance of chain length. For instance, ceramide synthases (CerS) exhibit selectivity for different fatty acid chain lengths, with CerS6 known to produce ceramides with C14 and C16 chains libretexts.org. Additionally, the enzyme acid ceramidase (ASAH1) demonstrates greater efficacy in deacylating medium-chain ceramides, including C14-ceramide, relative to longer-chain variants frontiersin.org.

Modulation of Receptor-Mediated Signal Transduction by this compound Metabolites

The metabolites derived from sphingomyelin, particularly ceramides and sphingosine-1-phosphate (S1P), are key modulators of receptor-mediated signal transduction pathways genome.jp. Sphingomyelin itself is a fundamental component of lipid rafts, specialized membrane microdomains that are enriched in signaling proteins and receptors, thereby facilitating the assembly of signaling complexes researchgate.netsmolecule.com. The structural integrity of these sphingomyelin-rich nanodomains plays a role in the proper functioning of receptor signaling frontiersin.org.

Upon hydrolysis, ceramides can alter the biophysical properties of membrane microdomains, influencing the activity of associated receptors and downstream signaling cascades wordpress.comnih.gov. Specific ceramide derivatives, such as ceramide-1-phosphate (C1P), have been implicated in promoting cell migration. This action is mediated through the activation of critical signaling pathways, including the PI3K/Akt and NF-κB pathways, often in conjunction with G protein-coupled receptors mdpi.comportlandpress.comunimi.it. Furthermore, S1P acts as a ligand for a family of S1P receptors (S1PRs), initiating diverse downstream signaling events that regulate cell proliferation, differentiation, and immune responses genome.jpescholarship.org. For example, S1P signaling via S1PR1 has been demonstrated to mediate pro-inflammatory responses through NF-κB dependent mechanisms frontiersin.org.

Involvement in Specific Intracellular Signaling Cascades (e.g., Akt/PI3K, NF-κB)

Sphingomyelin metabolites are deeply integrated into several key intracellular signaling cascades, notably the Akt/PI3K and NF-κB pathways.

Akt/PI3K Pathway: The integrity of sphingomyelin within membrane microdomains is crucial for facilitating the recruitment and activation of Akt, a central kinase in the PI3K signaling pathway frontiersin.org. Ceramide-1-phosphate (C1P), a metabolite generated from ceramide, actively promotes cell survival by upregulating pro-survival signaling through the PI3K/Akt pathway mdpi.comportlandpress.comunimi.it. Conversely, certain sphingolipids or their derivatives can inhibit the PI3K/Akt pathway. For instance, sphingadienes (SDs) have been observed to attenuate Akt activation and signaling, leading to a reduction in the phosphorylation of downstream targets like 4E-1BP nih.gov. Under specific cellular conditions, S1P has also been shown to reduce Akt and PI3K phosphorylation mdpi.com. The dysregulation of pathways upstream of Akt, such as the inactivation of the tumor suppressor PTEN which normally represses PI3K signaling, can lead to increased PI3 levels and subsequent activation of Akt, a phenomenon observed in various cancers mdpi.com.

NF-κB Pathway: Metabolites derived from sphingomyelin hydrolysis, including ceramides, are potent activators of the NF-κB pathway, a critical regulator of inflammatory responses frontiersin.org. The inhibition of neutral sphingomyelinase (nSMase), an enzyme involved in sphingomyelin breakdown, has been shown to suppress NF-κB activation and the production of pro-inflammatory cytokines in various cell types physiology.orgfrontiersin.org. S1P signaling, particularly through S1PR1, plays a pivotal role in mediating pro-inflammatory responses in microglia and astrocytes via an NF-κB dependent mechanism frontiersin.org. Furthermore, sphingosine (B13886) kinase (SphK) interacts directly with TNF receptor-associated factor 2 (TRAF2), an E3 ligase essential for canonical NF-κB pathway activation, with S1P acting as a critical co-factor that links sphingolipid metabolism to NF-κB activation escholarship.org. C1P also contributes to NF-κB activation, promoting cell migration mdpi.comportlandpress.comunimi.it. It is noteworthy that in some contexts, such as in human synovial fibroblasts, TNF-alpha can activate NF-κB and stress kinase pathways independently of sphingomyelinase turnover nih.gov.

Compound List:

this compound

C14 Ceramide

Ceramide

Sphingomyelin

Sphingosine

Sphingosine-1-Phosphate (S1P)

Ceramide-1-Phosphate (C1P)

Phosphatidylcholine

Diacylglycerol (DAG)

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)

Phosphatidylinositol 4-phosphate (PI(4)P)

Phosphatidylinositol 3-phosphate (PI3)

Phosphatidylinositol-3,4,5-triphosphate (PI(3,4,5)P3)

Phosphorylcholine

Sphingosine Kinase (SphK)

Akt

PI3K (Phosphatidylinositol 3-kinase)

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

TNF-α (Tumor Necrosis Factor-alpha)

S1PR1 (Sphingosine-1-Phosphate Receptor 1)

TRAF2 (TNF Receptor Associated Factor 2)

4EBP-1 (eIF4E-binding protein 1)

PTEN (Phosphatase and Tensin homolog)

Ceramidase

Sphingomyelinase (SMase)

Neutral Sphingomyelinase (nSMase)

Acid Sphingomyelinase (aSMase)

Ceramide Synthase (CerS)

Acid Ceramidase (ASAH1)

Ceramide Kinase (CerK)

Sphingomyelin Synthase (SMS)

Mechanistic Roles of C14 Sphingomyelin in Biological Processes and Experimental Models

C14 Sphingomyelin (B164518) in Specific Tissue and Cellular Contexts (Mechanistic Studies)

Adipose Tissue Lipid Homeostasis

Table 1: C14 Ceramide Levels in Adipose Tissue

GroupC14 Ceramide Levels (Relative)Reference
Lean Non-diabeticLower frontiersin.org
Obese Non-diabeticElevated frontiersin.org
Obese Insulin-Resistant WomenIncreased biologists.com

Mitochondrial Dynamics and Function

Sphingolipids, especially ceramides (B1148491), play a significant role in regulating mitochondrial dynamics and function. Accumulation of specific ceramide species, such as C14/C16 ceramides generated by ceramide synthase 6 (CerS6), has been observed within mitochondria. This accumulation is linked to mitochondrial fragmentation, mitophagy, and subsequent mitochondrial dysfunction, contributing to aging-related disorders nih.govx-mol.netnih.gov. While ceramides are often the direct mediators, C14 sphingomyelin serves as a precursor in the metabolic pathway leading to these bioactive ceramides. Conversely, higher sphingomyelin levels have been correlated with improved mitochondrial respiration and ATP turnover, suggesting a protective role researchgate.net. The precise mechanisms by which this compound and its derivatives impact mitochondrial bioenergetics are areas of ongoing research nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.govcambridge.org.

Table 2: C14/C16 Ceramide Impact on Mitochondrial Function

Ceramide SpeciesCellular LocationObserved EffectAssociated ProcessReference
C14/C16 CeramideMitochondriaAccumulation, fragmentation, mitophagy, dysfunctionAging, impaired T cell function x-mol.netnih.gov
C14/C16 CeramideMitochondriaImpairment of dynamics and functionAging-related disorders nih.gov
SphingomyelinNot specifiedPositive correlation with routine respirationMitochondrial integrity researchgate.net

Lysosomal Degradation Pathways

Sphingolipids are intricately involved in lysosomal function and degradation pathways. In lysosomal storage disorders (LSDs), the accumulation of undegraded sphingolipids within lysosomes impairs cellular homeostasis and degradation activity nih.govnih.govresearchgate.net. While specific studies on this compound's direct role in lysosomal degradation are limited, C14 ceramides are recognized as key metabolites within these pathways. For instance, stimulation of de novo ceramide synthesis, including species like C14:0, has been observed in cellular stress responses involving lysosomal function nih.gov. Furthermore, alterations in lysosomal ceramide metabolism are implicated in various neurological disorders, highlighting the importance of proper breakdown and turnover of sphingolipids nih.govnih.govresearchgate.netresearchgate.nettandfonline.com.

This compound in Host-Pathogen Interactions

Sphingolipids, including sphingomyelin and its ceramide derivatives, play multifaceted roles in host-pathogen interactions. Viruses and bacteria often exploit host sphingolipids to promote their virulence, facilitating entry, replication, and immune evasion nih.govresearchgate.netfrontiersin.orgnih.gov. Ceramide, a direct metabolite of sphingomyelin, can act as a receptor or co-receptor for viral entry, and its accumulation, often mediated by acid sphingomyelinase (ASM) activation, can facilitate viral infection frontiersin.org. While direct evidence for this compound's specific role is emerging, the C14:0 fatty acid (myristate) is known to be involved in protein myristoylation, a modification critical for the function of many viral proteins frontiersin.org. Additionally, serine palmitoyltransferase (SPT) activity, which utilizes fatty acyl-CoAs such as C14-CoA, is implicated in host-pathogen metabolic crosstalk pnas.org. The ability of pathogens to utilize or modulate host sphingolipid metabolism, including pathways involving C14-chain sphingolipids, underscores their importance in the delicate balance between host defense and pathogen invasion.

List of Compounds Mentioned:

Sphingomyelin (SM)

Ceramide (Cer)

this compound

C14 Ceramide (C14-Cer)

C16 Ceramide (C16-Cer)

C18 Ceramide (C18-Cer)

C18:1 Ceramide

C20 Ceramide (C20-Cer)

C24 Ceramide (C24-Cer)

C24:1 Ceramide (C24:1-Cer)

C26 Ceramide (C26-Cer)

C26:1 Ceramide (C26:1-Cer)

Deoxy-ceramides

Sphingosine (B13886) (Sph)

Sphingosine-1-phosphate (S1P)

Glycosphingolipids (GSLs)

Glucosylceramide (GlcCer)

Galactosylceramide (GalCer)

Phosphatidylcholine (PC)

Phosphatidylethanolamine (PE)

Cardiolipin (CL)

Diacylglycerols (DAGs)

Myristate (C14:0)

Palmitate (C16:0)

Sphinganine (B43673)

Ceramide phosphoethanolamines (CPEs)

Myristoyl-CoA

Palmitoyl-CoA

Quantitative Lipidomics Approaches for this compound Profiling

Quantitative lipidomics aims to comprehensively and accurately measure the abundance of lipid species, including this compound, within a biological sample. This approach is crucial for understanding the subtle changes in this compound levels that may be associated with various physiological and pathological states.

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a cornerstone of modern lipidomics, offering high sensitivity and selectivity for the analysis of complex lipid mixtures. creative-proteomics.commass-analytica.comnih.govnih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely employed for the identification and quantification of sphingolipids like this compound. nih.govnih.govnih.govnih.govresearchgate.net In a typical workflow, lipids are first extracted from a biological sample and then separated based on their physicochemical properties using liquid chromatography. The separated lipids are then introduced into a mass spectrometer for detection. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, which enhances the specificity of detection. For sphingomyelins, a common approach involves monitoring for a specific precursor ion and its characteristic product ions generated through collision-induced dissociation. nih.gov For instance, sphingomyelins often yield a prominent product ion corresponding to the phosphocholine (B91661) headgroup at a mass-to-charge ratio (m/z) of 184.1. nih.govavantiresearch.com By selecting for the precursor ion of this compound and its specific fragment ions, researchers can achieve accurate quantification.

Ultra-Performance Liquid Chromatography-Multiple Reaction Monitoring/Mass Spectrometry (UPLC-MRM/MS): UPLC-MRM/MS is a highly sensitive and specific targeted approach for quantifying known lipid species. researchgate.netstanford.eduresearchgate.netresearchgate.net UPLC utilizes smaller stationary phase particles, leading to higher resolution and faster separation times compared to traditional HPLC. acs.org The multiple reaction monitoring (MRM) scan mode on a triple quadrupole mass spectrometer allows for the highly selective detection of specific precursor-product ion transitions. nih.govstanford.eduresearchgate.net For this compound, a specific MRM transition would be established, and the instrument would be set to monitor only this transition, thereby minimizing background noise and increasing sensitivity. This targeted approach is particularly valuable for validating findings from untargeted studies and for high-throughput analysis of this compound in large sample cohorts.

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

Technique Principle Advantages for this compound Analysis
LC-MS/MS Separation of lipids by liquid chromatography followed by mass analysis and fragmentation to generate specific product ions. High specificity and sensitivity, allows for the identification and quantification of a broad range of sphingolipids in a single run. nih.govnih.govnih.govnih.govresearchgate.net

| UPLC-MRM/MS | Utilizes the high resolution of UPLC for rapid separation and the high selectivity of MRM on a triple quadrupole mass spectrometer. | Excellent sensitivity and specificity for targeted quantification of this compound, high throughput capabilities. nih.govresearchgate.netstanford.eduresearchgate.netresearchgate.net |

The accuracy of quantitative lipidomics heavily relies on the use of appropriate internal standards. caymanchem.com Internal standards are compounds that are chemically similar to the analyte of interest but are isotopically labeled or have a different chain length, allowing them to be distinguished by the mass spectrometer. caymanchem.comnih.gov They are added to the sample at a known concentration before lipid extraction and analysis.

For the accurate quantification of this compound, a stable isotope-labeled this compound internal standard would be ideal. caymanchem.com These standards have nearly identical chemical and physical properties to the endogenous this compound, meaning they behave similarly during extraction, chromatography, and ionization. caymanchem.com By comparing the signal intensity of the endogenous this compound to that of the known amount of the internal standard, any variations in sample preparation and instrument response can be corrected for, leading to highly accurate quantification. caymanchem.com When a specific labeled standard is unavailable, a non-endogenous odd-chain or short-chain sphingomyelin can be used as an alternative. avantiresearch.comcaymanchem.com

Lipidomics research can be broadly categorized into two main approaches: untargeted and targeted lipidomics. creative-proteomics.commass-analytica.comstanford.edurug.nl

Untargeted Lipidomics: This approach aims to measure as many lipids as possible in a sample in an unbiased manner. creative-proteomics.comstanford.edu It is an exploratory technique that is useful for discovering novel lipid biomarkers and generating new hypotheses. creative-proteomics.com In the context of this compound research, an untargeted approach would provide a comprehensive overview of the entire lipid profile, allowing researchers to observe how changes in this compound levels correlate with alterations in other lipid classes.

Targeted Lipidomics: In contrast, targeted lipidomics focuses on the accurate quantification of a predefined set of lipids, such as this compound. creative-proteomics.comstanford.edu This hypothesis-driven approach offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. creative-proteomics.com Targeted lipidomics is the preferred method for validating findings from untargeted studies and for precisely measuring this compound in clinical or experimental settings where its role is already suspected.

Table 2: Untargeted vs. Targeted Lipidomics for this compound Research

Approach Goal Application in this compound Research
Untargeted Comprehensive, unbiased profiling of all detectable lipids. creative-proteomics.comstanford.edu Discovery of novel pathways involving this compound, identification of potential biomarkers related to this compound metabolism.

| Targeted | Precise and accurate quantification of specific, predefined lipids. creative-proteomics.comstanford.edu | Validation of this compound's role in a specific biological process, monitoring changes in this compound levels in response to stimuli. |

Imaging and Spectroscopic Techniques for this compound Localization and Dynamics

While lipidomics provides quantitative data on the total amount of this compound in a sample, understanding its subcellular localization and dynamic behavior is crucial for elucidating its biological functions. Imaging and spectroscopic techniques offer the spatial and temporal resolution needed to visualize this compound within cells and tissues.

Fluorescently labeled analogs of sphingolipids are invaluable tools for visualizing their distribution and trafficking in living cells. researchgate.netnih.govmdpi.comnih.govacs.org These analogs consist of a sphingomyelin molecule, in this case, one with a C14 acyl chain, attached to a fluorescent dye. The choice of the fluorophore is critical, as it can influence the behavior of the lipid analog.

Commonly used fluorescent tags include NBD (nitrobenzoxadiazole) and BODIPY. nih.gov For instance, a C14-NBD-sphingomyelin analog could be introduced to cells, and its incorporation into cellular membranes and subsequent transport through organelles like the Golgi apparatus can be monitored using fluorescence microscopy. mdpi.com These studies provide insights into the metabolic pathways involving this compound and its role in membrane organization. However, it is important to note that the addition of a fluorescent tag can potentially alter the biophysical properties of the lipid, and therefore, results should be interpreted with caution. researchgate.net

Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 250 nm. wikipedia.org Super-resolution microscopy encompasses a range of techniques that overcome this diffraction limit, enabling the visualization of cellular structures at the nanoscale. wikipedia.orgnih.govspringernature.comnih.gov

Techniques such as Stimulated Emission Depletion (STED) microscopy and single-molecule localization microscopy (SMLM), which includes methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), can achieve resolutions down to tens of nanometers. wikipedia.org In the context of this compound research, super-resolution microscopy can be used to visualize the fine details of its distribution within membrane microdomains, often referred to as lipid rafts. nih.gov By using fluorescently labeled this compound analogs or antibodies that specifically recognize sphingomyelin, researchers can gain unprecedented insights into the organization of this compound in the plasma membrane and its interactions with other lipids and proteins at the molecular level. nih.govspringernature.comnih.gov

Future Directions and Research Perspectives on C14 Sphingomyelin

Elucidating the Unique Biological Specificity of C14 Sphingomyelin (B164518) within the Sphingolipidome

The biological specificity of any sphingolipid is largely determined by the length of its N-acyl chain. In the case of C14 sphingomyelin, its unique properties are rooted in its synthesis by a specific set of enzymes and its subsequent distinct interactions within the cellular environment.

The biosynthesis of the ceramide backbone of this compound is primarily regulated by ceramide synthases (CerS), with CerS5 and CerS6 showing specificity for the synthesis of C14- and C16-ceramides. nih.govnih.gov This enzymatic specificity provides a crucial control point for the cellular levels of this compound, suggesting that the expression and regulation of CerS5 and CerS6 are key determinants of its biological functions. nih.gov

A significant and specific role for this compound has been identified in the innate immune response. A recent study has pinpointed sphingomyelin d18:1/14:0 (S14) as an endogenous ligand for Toll-like receptor 4 (TLR4). uni-bonn.deresearchgate.net This interaction activates pro-inflammatory signaling pathways in macrophages, highlighting a direct role for this compound in "metaflammation," the chronic low-grade inflammation associated with metabolic diseases. uni-bonn.deresearchgate.net This finding distinguishes this compound from other sphingomyelins and opens up new avenues for understanding its role in inflammatory conditions.

The table below summarizes key findings related to the biological specificity of this compound.

FeatureFindingReference
Biosynthesis Synthesized from C14-ceramide, which is produced by Ceramide Synthases 5 and 6 (CerS5 and CerS6). nih.govnih.gov
Specific Function Acts as an endogenous ligand for Toll-like receptor 4 (TLR4), activating pro-inflammatory signaling. uni-bonn.deresearchgate.net
Pathophysiological Role Implicated in metaflammation, the chronic low-grade inflammation associated with metabolic diseases. uni-bonn.deresearchgate.net

Interplay with Other Lipid Classes and Signaling Pathways in Biological Processes

This compound does not function in isolation; its biological effects are the result of a complex interplay with other lipids and signaling molecules within the cell.

A well-established interaction for sphingomyelins, in general, is their association with cholesterol in the formation of lipid rafts. ecrjournal.comfrontiersin.org These specialized membrane microdomains serve as platforms for the organization of signaling proteins and receptors. While not exclusive to this compound, its presence and concentration within these rafts can influence their composition and stability, thereby modulating a variety of signaling events.

The identification of this compound as a TLR4 agonist provides a direct link to a critical signaling pathway. uni-bonn.deresearchgate.net Activation of TLR4 by S14 initiates a signaling cascade that is dependent on the adaptor protein MD-2. uni-bonn.deresearchgate.net This leads to the activation of downstream pathways, including those mediated by MyD88 and TRIF, culminating in the production of pro-inflammatory cytokines. uni-bonn.de This specific interaction underscores the importance of this compound in modulating innate immune responses.

Furthermore, the metabolism of this compound itself is a crucial aspect of its signaling function. The hydrolysis of sphingomyelin by sphingomyelinases generates ceramide, a potent signaling molecule involved in processes such as apoptosis. nih.gov The N-myristoylation of proteins, the attachment of a 14-carbon fatty acid, has also been linked to the sphingolipid biosynthesis pathway and the induction of apoptosis, suggesting a potential interplay between this compound metabolism and this protein modification. nih.gov

The table below outlines the known interplay of this compound with other molecules and pathways.

Interacting Molecule/PathwayDescription of InterplayReference
Cholesterol Contributes to the formation of lipid rafts, organizing signaling platforms in cellular membranes. ecrjournal.comfrontiersin.org
Toll-like receptor 4 (TLR4) Directly binds to and activates TLR4 in a MD-2 dependent manner, initiating pro-inflammatory signaling. uni-bonn.deresearchgate.net
Ceramide This compound is a precursor to C14-ceramide, a key signaling molecule in apoptosis and other cellular processes. nih.gov
N-myristoylated proteins Potential link between this compound metabolism and protein N-myristoylation in the regulation of apoptosis. nih.gov

Development of Novel Mechanistic Insights into this compound Regulation and Function

Future research will focus on gaining a deeper mechanistic understanding of how this compound levels are regulated and how it exerts its specific biological effects.

A key area of investigation will be the regulation of Ceramide Synthase 6 (CerS6). Since CerS6 is a primary producer of the C14-ceramide precursor, understanding the factors that control its expression and activity is crucial for understanding the regulation of this compound levels. nih.gov Studies have shown that CerS6 expression is altered in certain cancers, suggesting a role in tumorigenesis. nih.gov

The connection between N-myristoylation and the sphingolipid pathway offers another avenue for novel mechanistic insights. The enzyme dihydroceramide (B1258172) Δ4-desaturase 1 (DES1), which is involved in ceramide synthesis, is itself N-myristoylated. nih.gov This modification can target the enzyme to the mitochondria, leading to increased ceramide production and the induction of apoptosis. nih.gov Investigating whether similar regulatory mechanisms involving N-myristoylation directly impact the synthesis or function of this compound could provide valuable information.

Furthermore, the discovery of this compound as a TLR4 ligand opens up the possibility of identifying other specific protein interactors. Elucidating the full spectrum of proteins that bind to this compound will be essential for a comprehensive understanding of its signaling functions. Advanced techniques such as photoaffinity labeling and proximity-based proteomics could be employed to identify these novel binding partners.

The table below summarizes future research directions for understanding this compound regulation and function.

Research AreaFocus of InvestigationPotential Significance
Ceramide Synthase 6 (CerS6) Regulation Understanding the transcriptional and post-translational regulation of CerS6 activity.Identifying key control points for this compound synthesis in health and disease.
N-myristoylation and Sphingolipid Metabolism Investigating the role of N-myristoylation in regulating enzymes involved in this compound synthesis and signaling.Uncovering novel regulatory mechanisms and potential therapeutic targets.
Identification of this compound Interactors Discovering and characterizing proteins that specifically bind to this compound.Expanding our understanding of the signaling pathways and cellular processes modulated by this compound.

Q & A

Advanced Research Question

  • Targeted lipidomics : Profile this compound in cerebrospinal fluid (CSF) and correlate with biomarkers (e.g., Aβ1-42) using multivariate regression .
  • Network analysis : Integrate lipidomic data with transcriptomic pathways (e.g., sphingolipid metabolism in AD Atlas) to identify C14-specific regulatory nodes .
  • In vitro models : Treat neuronal cells with this compound-enriched liposomes and measure tau phosphorylation or amyloidogenic processing .

What methodologies elucidate the enzymatic regulation of this compound biosynthesis?

Advanced Research Question

  • Enzyme activity assays : Measure Ceramide Synthase (CerS) isoforms (e.g., CerS2 for C14) via radiolabeled acyl-CoA substrates in microsomal fractions .
  • Knockdown/CRISPR models : Silence CerS2 or SM synthase 1 (SGMS1) to assess this compound depletion effects on membrane integrity .
  • Stable isotope tracing : Use ¹³C-palmitate to track C14 acyl chain incorporation into sphingomyelin in live cells .

How does this compound contribute to metabolic disorders such as insulin resistance?

Advanced Research Question

  • Animal models : Administer fenofibrate (PPARα agonist) to NOD mice and quantify pancreatic this compound via LC-MS, correlating with glucose tolerance tests .
  • Mechanistic studies : Inhibit nSMase2 in adipocytes to block C14-ceramide generation and assess insulin receptor substrate (IRS) phosphorylation .
  • Clinical cohorts : Analyze plasma this compound levels in non-obese vs. obese individuals with HOMA-IR scores to identify weight-dependent mechanisms .

What strategies address conflicting data on this compound’s association with disease progression?

Advanced Research Question

  • Meta-analysis : Pool lipidomic datasets from Alzheimer’s studies, stratifying by disease stage and adjusting for covariates (e.g., age, ApoE4 status) .
  • Isomer-specific analysis : Use ion mobility spectrometry to distinguish C14:1(9Z) from other C14 isomers, which may have divergent roles in pathologies .
  • Longitudinal designs : Track this compound levels in patient cohorts over time to establish causality in disease mechanisms .

How can researchers optimize experimental designs to study this compound-cholesterol interactions?

Advanced Research Question

  • Membrane reconstitution : Prepare liposomes with defined this compound:cholesterol ratios and measure phase behavior via fluorescence anisotropy .
  • Structural biology : Utilize cryo-EM or X-ray crystallography to resolve this compound-cholesterol complexes, referencing the Ostreolysin A binding model .
  • Live-cell imaging : Employ cholesterol-binding probes (e.g., filipin) in this compound-enriched membranes to visualize raft dynamics .

What are the implications of this compound’s age-dependent accumulation in metabolic studies?

Advanced Research Question

  • Caloric restriction (CR) models : Compare this compound levels in CR vs. ad libitum-fed aging mice, focusing on lipid turnover rates via ²H₂O labeling .
  • Developmental studies : Profile this compound in Daphnia pulex during maturation to assess its role in reproductive signaling .
  • Tissue-specific analysis : Quantify this compound in hepatic vs. neuronal tissues to identify organ-specific metabolic fates .

How can researchers validate novel this compound biomarkers in clinical studies?

Advanced Research Question

  • Multi-omics integration : Combine lipidomic data with proteomic/metabolomic profiles to confirm this compound’s predictive value for in-stent restenosis .
  • Machine learning : Train classifiers on lipidomic datasets to prioritize this compound as a biomarker for early-stage Alzheimer’s .
  • Pre-analytical standardization : Adopt SOPs for sample collection (e.g., fasting plasma, uniform storage at -80°C) to minimize pre-analytical variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.